N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a derivative of the 1,2,4-triazole class . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They are capable of binding in the biological system due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction is key to the compound’s mode of action . Furthermore, the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound this compound is known to inhibit enzymes such as PARP-1 and EGFR, which are involved in cancer progression . This inhibition can affect various biochemical pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting key enzymes involved in cancer progression, the compound can effectively reduce the growth and spread of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring.
Cyclization to Form the Triazole Ring: The next step involves cyclization to form the triazole ring.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Difluorobenzenesulfonamide Group: The final step involves the attachment of the difluorobenzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Difluorobenzenesulfonamide Derivatives: These compounds also exhibit antibacterial and antifungal properties.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S2/c1-29-16-5-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-6-4-13(21)10-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMDTDLOQTZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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